(+)-Dibenzoyl-L-tartaric anhydride
Description
Historical Context of Tartaric Acid Derivatives in Organic Chemistry
The story of tartaric acid is deeply intertwined with the origins of stereochemistry. tandfonline.comwikipedia.org For centuries, a salt of tartaric acid known as tartar (potassium bitartrate) was a common byproduct of winemaking. wikipedia.orgchemcess.com In 1769, Swedish chemist Carl Wilhelm Scheele first isolated the acid itself. wikipedia.orgchemeurope.com However, it was the pioneering work of Louis Pasteur in the mid-19th century that elevated tartaric acid to a place of historical importance in chemistry. tandfonline.comopenedition.org
In 1847, while studying the crystalline salts of tartaric acid, Pasteur made a remarkable discovery. wikipedia.orglibretexts.org He observed that sodium ammonium (B1175870) tartrate, derived from a non-optically active form of the acid (then called paratartaric or racemic acid), crystallized into two distinct forms that were mirror images of each other. libretexts.orgfiveable.melibretexts.org With the careful use of tweezers, he manually separated these "left-handed" and "right-handed" crystals. libretexts.org When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount. libretexts.orglibretexts.org
This experiment provided the first definitive evidence for the existence of enantiomers—molecules that are non-superimposable mirror images. libretexts.orgfiveable.me Pasteur correctly hypothesized that the difference in crystal shape and optical activity stemmed from an underlying asymmetry at the molecular level. openedition.orglibretexts.org This foundational discovery of molecular chirality laid the groundwork for the field of stereochemistry. openedition.orgfiveable.me Nearly a decade later, Pasteur also demonstrated that microorganisms could selectively metabolize one enantiomer of tartaric acid over the other, establishing the concept of biological enantioselectivity. nih.gov Since this pioneering work, derivatives of tartaric acid have become indispensable tools in organic synthesis, serving as readily available, chiral building blocks for creating other complex, single-enantiomer molecules. tandfonline.comwikipedia.org
Enantiomeric Purity and its Importance in Advanced Organic Synthesis
Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical measure in modern chemistry, particularly within the pharmaceutical industry. libretexts.orgwisdomlib.org It quantifies the degree to which a sample of a chiral compound contains one enantiomer in excess of the other. wisdomlib.org The significance of achieving high enantiomeric purity stems from the fact that the two enantiomers of a chiral molecule can interact very differently with other chiral entities, such as biological receptors, enzymes, and other molecules in the body. americanpharmaceuticalreview.comnumberanalytics.comresearchgate.net
This differential interaction can lead to vastly different pharmacological effects. libretexts.orgnumberanalytics.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, completely inactive, or, in some cases, cause undesirable or toxic side effects. numberanalytics.comresearchgate.net The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark historical example of this principle. numberanalytics.com
Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly favor the development of single-enantiomer drugs over racemic mixtures (1:1 mixtures of both enantiomers). americanpharmaceuticalreview.com This regulatory shift has made the ability to synthesize and analyze enantiomerically pure compounds an essential requirement in drug discovery and development. libretexts.orgamericanpharmaceuticalreview.com Advanced organic synthesis, therefore, places immense emphasis on methods that can produce compounds with the highest possible enantiomeric purity to maximize therapeutic efficacy and ensure patient safety. americanpharmaceuticalreview.comresearchgate.net
Role of Chiral Anhydrides in Enantioselective Transformations
Chiral anhydrides are a class of reagents used in enantioselective synthesis to transfer an acyl group to a substrate in a stereocontrolled manner. These reagents are particularly valuable in two main types of transformations: kinetic resolution and desymmetrization.
Kinetic Resolution is a method for separating a racemic mixture of chiral molecules, typically alcohols or amines. nih.govnih.gov The process relies on the different rates at which the two enantiomers of the substrate react with a chiral reagent. In the context of a chiral anhydride (B1165640) like (+)-dibenzoyl-L-tartaric anhydride, one enantiomer of a racemic alcohol will react faster to form an ester than the other. This difference in reaction rate allows for the separation of the faster-reacting enantiomer (as its ester derivative) from the unreacted, slower-reacting enantiomer of the alcohol. nih.gov This technique is a cornerstone for obtaining enantiomerically enriched compounds from their racemic precursors.
Desymmetrization is a powerful strategy for creating chiral molecules from achiral starting materials that possess a plane of symmetry or a center of inversion, known as meso compounds. beilstein-journals.orgresearchgate.net A classic example is the desymmetrization of a meso-diol (a molecule with two identical hydroxyl groups that are symmetrically arranged). By reacting the meso-diol with a chiral anhydride, one of the two equivalent hydroxyl groups can be selectively acylated. beilstein-journals.orgresearchgate.net This selective reaction breaks the symmetry of the starting material, generating a single, new stereocenter and producing a chiral monoester product with high enantiomeric purity. organic-chemistry.orgscispace.com
This compound is a prominent example of a C₂-symmetric chiral anhydride, a structural feature that often leads to high levels of stereodiscrimination in these transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
116780-73-5 |
|---|---|
Molecular Formula |
C18H12O7 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(3S,4S)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI Key |
OXIKRMSPXYQFOT-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for + Dibenzoyl L Tartaric Anhydride
Classical and Modified Synthesis Routes from L-Tartaric Acid
The transformation of L-Tartaric acid into (+)-Dibenzoyl-L-tartaric anhydride (B1165640) is a cornerstone of its industrial availability. The journey from early laboratory methods to modern, optimized protocols highlights key advancements in chemical synthesis.
Acylation-Dehydration Approaches Utilizing Acid Chlorides
The foundational method for synthesizing O-acyl tartaric anhydrides dates back to the late 19th century. This classical approach involves the direct treatment of L-Tartaric acid with an acid chloride, namely benzoyl chloride, which serves as both the acylating and dehydrating agent.
Historically, the reaction required at least three equivalents of benzoyl chloride for each equivalent of L-Tartaric acid. Two moles are consumed for the O-acylation of the hydroxyl groups, and one mole facilitates the anhydride formation, with hydrogen chloride evolving as a gas. This process was typically conducted at high temperatures (120-170°C) without a solvent. A primary drawback of this solvent-free method is the physical nature of the reaction mixture, which tends to thicken and solidify rapidly, complicating handling and product purification.
A significant modification to this classical route was the introduction of a high-boiling aromatic solvent, such as xylene. The use of a solvent allows the reaction to proceed at a lower temperature, prevents the solidification of the reaction mass, and simplifies the purification process. The carboxylic acid by-products, like benzoic acid, are more soluble in the aromatic solvent than the desired anhydride, enabling easier separation.
Catalyst-Mediated Protocols for Enhanced Efficiency and Yield
Research and patent literature describe the use of catalysts like copper sulfate (B86663) (CuSO₄) or ferrous sulfate (FeSO₄) for the synthesis of the anhydride. acs.orggoogle.comgoogle.com In a typical procedure, L-Tartaric acid is suspended in a solvent like toluene (B28343), and a catalytic amount of copper sulfate or ferrous sulfate is added. google.com Benzoyl chloride is then added, often dropwise, and the reaction is allowed to proceed for a few hours. google.com This catalytic method avoids the need for highly toxic and corrosive reagents like thionyl chloride, which were sometimes used in older procedures, thereby improving the safety and operational control of the synthesis. google.com The result is a dramatically shortened reaction time and an increase in process yields to over 95%, with the final product purity exceeding 99% after subsequent hydrolysis to the acid. google.com
| Catalyst | Reactants | Solvent | Key Findings | Reference(s) |
| Copper (II) Sulfate | L-Tartaric Acid, Benzoyl Chloride | Toluene | Process is simple, safe, and easy to operate. Achieves yields >95% and purity >99% (for the resulting acid). Avoids toxic reagents like thionyl chloride. | google.comchemicalbook.com |
| Ferrous Sulfate | L-Tartaric Acid, Benzoyl Chloride | Toluene | Serves as an effective alternative to copper sulfate, significantly reducing reaction times and improving yield and quality. | google.com |
| Ferric Chloride | L-Tartaric Acid, Benzoyl Chloride, Benzotrichloride | Tetrachloroethylene | Yield of 81.5% for the anhydride was achieved. The method is designed to avoid by-products requiring complex post-treatment. | google.com |
Solvent-Controlled Synthesis Enhancements
The choice of solvent is critical in the synthesis of (+)-Dibenzoyl-L-tartaric anhydride, influencing reaction efficiency, temperature control, and product isolation.
In classical modifications, xylene was introduced to prevent the reaction mixture from solidifying, a significant operational challenge in the solvent-free approach. In modern catalytic processes, toluene is the most commonly cited solvent. google.comgoogle.comchemicalbook.com It serves as an effective medium for the reaction between solid L-Tartaric acid and liquid benzoyl chloride, facilitated by the catalyst. The solvent helps maintain a manageable slurry, and its relatively high boiling point is suitable for the reaction temperature. Furthermore, solvents like toluene and xylene are advantageous because they can be recovered and recycled, reducing production costs and environmental impact. google.comchemicalbook.com Other organic solvents mentioned for this process include trichloroethylene, tetrachloroethylene, chlorobenzene, and dichlorobenzene, indicating flexibility in solvent choice depending on industrial process parameters. google.com
Advanced Manufacturing Processes for Industrial Scale Production
Moving from laboratory-scale synthesis to robust industrial production requires a deeper understanding of reaction kinetics and systematic process optimization. These advanced methodologies are crucial for designing efficient, safe, and cost-effective manufacturing processes.
Kinetic Studies for Continuous Reactor Design
For large-scale industrial production, continuous manufacturing processes offer numerous advantages over batch processing, including lower production costs, enhanced safety due to smaller reactant holdups, and greater process control under steady-state conditions. acs.org The design of such a continuous reactor hinges on a thorough understanding of the reaction kinetics. acs.org
A kinetic study of the synthesis of dibenzoyl-L-tartaric anhydride has shown that the complex, three-phase reaction can be described by a pseudo-first-order kinetic model. acs.orgacs.org In this heterogenic process, solid L-tartaric acid reacts with liquid benzoyl chloride, producing the solid anhydride product and gaseous hydrogen chloride, all within a toluene solvent system. acs.org Researchers determined the kinetic equation and the temperature dependence of the reaction rate constant by measuring the evolution of hydrogen chloride gas over time. acs.org These kinetic data are fundamental, enabling the engineering and design of a continuous reactor system, which can significantly streamline the industrial production of this compound. acs.orgacs.org
Process Optimization through Statistical Design of Experiments
Statistical Design of Experiments (DoE) is a powerful tool for efficiently optimizing chemical processes, and its application has been pivotal in the manufacture of dibenzoyl tartaric acid derivatives. researchgate.net While much of the published optimization data focuses on the subsequent hydrolysis of the anhydride to the final acid product, the principles are directly applicable to the anhydride formation step. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound primarily focuses on replacing hazardous reagents, employing catalysts to enhance reaction efficiency, and utilizing recyclable solvents. Traditional synthesis routes often relied on toxic and corrosive substances like thionyl chloride. guidechem.com In response to environmental and safety concerns, newer, more sustainable methods have been developed.
The selection of an appropriate solvent is another cornerstone of the green chemistry approach. Toluene is frequently employed as a solvent in these enhanced synthetic processes. google.comgoogle.comchemicalbook.com A significant environmental advantage of using toluene is its recyclability, which minimizes waste and lessens the ecological footprint of the manufacturing process. google.comgoogle.com The recovery and reuse of solvents directly address the green chemistry principle of waste prevention.
The general procedure involves the reaction of L-tartaric acid with benzoyl chloride in the presence of a catalyst and a solvent to yield the anhydride. google.com This anhydride is a crucial intermediate, which can then be hydrolyzed to form dibenzoyl-L-tartaric acid. The optimization of the anhydride formation step is instrumental in creating a more environmentally sound process for both the intermediate and the final acid product.
Detailed Research Findings
Recent research, particularly within patent literature, showcases a clear trend towards greener synthetic pathways for dibenzoyl tartaric acid and its anhydride. A widely adopted greener method involves the reaction of L-tartaric acid with benzoyl chloride, catalyzed by either copper sulfate or ferrous sulfate in toluene. This process is lauded for its simplicity, safety, and operational ease, boasting a high process recovery ratio exceeding 95%. google.com Furthermore, the use of low-cost raw materials and the capacity for material recycling enhance its sustainability. google.com
One patented method for producing L-dibenzoyl tartaric acid, where the anhydride is a pivotal intermediate, explicitly details the use of L-tartaric acid and benzoyl chloride as the primary reactants, with copper sulfate acting as the catalyst and toluene as the solvent. google.com The patent underscores the avoidance of the toxic thionyl chloride, which leads to a safer and more manageable process. guidechem.com The catalytic approach is reported to substantially shorten reaction durations and boost both the yield and quality of the product. google.com
A similar process has been described for the D-isomer, which shares mechanistic relevance. This method also emphasizes the move away from the toxic, corrosive, and inefficiently utilized raw materials that characterized older synthetic routes. google.com The incorporation of a catalyst and a recyclable solvent is presented as a critical improvement for achieving a more environmentally friendly and scalable synthesis. google.com
Data Tables
The following tables provide a comparative overview of traditional versus green synthesis methods and exemplary data from a green catalytic process for the synthesis of the this compound intermediate.
Table 1: Comparison of Traditional vs. Green Synthesis Methods for Dibenzoyl Tartaric Anhydride Intermediate
| Feature | Traditional Method | Green Catalytic Method |
|---|---|---|
| Dehydrating/Activating Agent | Thionyl chloride | - |
| Catalyst | None | Copper (II) sulfate or Ferrous (II) sulfate |
| Solvent | Toluene | Toluene (recyclable) |
| Reported Drawbacks | Use of toxic and corrosive reagents, lower yield (~50%) | - |
| Key Advantages | - | Avoids toxic reagents, improved safety, higher yield, recyclable solvent |
Source: guidechem.comgoogle.com
Table 2: Exemplary Reaction Data for the Synthesis of L-Dibenzoyl Tartaric Anhydride Intermediate
| L-Tartaric Acid (kg) | Benzoyl Chloride (kg) | Catalyst (kg) | Catalyst Type | Solvent | Solvent Volume (L) | Reaction Time (h) | Anhydride Yield (kg) |
|---|---|---|---|---|---|---|---|
| 450 | 880 | 2 | Copper sulfate | Toluene | 600 | 4 | 1211.7 |
Source: google.com
Mechanistic Investigations of + Dibenzoyl L Tartaric Anhydride Reactivity
Reaction Pathways and Intermediate Formation
The synthesis of (+)-Dibenzoyl-L-tartaric anhydride (B1165640) itself provides insight into its reactivity. A common method involves the reaction of L-tartaric acid with benzoyl chloride. chemicalbook.compw.edu.pl This reaction proceeds through the formation of an anhydride from the diacid. The acylation of L-tartaric acid can be a complex process, potentially involving the formation of mono- and di-acylated intermediates. semanticscholar.org
Investigations have shown that the acylation of unprotected L-tartaric acid with benzoyl chloride can proceed via two distinct routes. One pathway involves the formation of the expected di-acylated tartaric acid, while the other proceeds through a previously unknown intermediate, O-benzoyl-L-tartaric anhydride. semanticscholar.org This highlights the potential for multiple reaction pathways and the formation of various intermediates depending on the reaction conditions.
The formation of the anhydride is a key step. O,O'-diacyltartaric acid anhydrides are stable compounds and are often prepared by the dehydration of the corresponding O,O'-diacyltartaric acids using reagents like thionyl chloride or acetic anhydride. pw.edu.pl A kinetic study of the synthesis of dibenzoyl-L-tartaric anhydride revealed the reaction to be pseudo-first order, providing valuable data for designing continuous flow reactors for its production. acs.org
The hydrolysis of (+)-Dibenzoyl-L-tartaric anhydride to form dibenzoyl-L-tartaric acid is another important reaction pathway. researchgate.netchemicalbook.com This process can be achieved efficiently in a one-pot reaction by treating the anhydride with water. researchgate.net
Nucleophilic Acyl Substitution Mechanisms
The reactivity of this compound is primarily governed by nucleophilic acyl substitution at its carbonyl carbons. masterorganicchemistry.com In these reactions, a nucleophile attacks one of the carbonyl groups, leading to the opening of the anhydride ring. This process follows a general addition-elimination mechanism. masterorganicchemistry.comyoutube.com
The initial step involves the nucleophilic attack on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate. youtube.com Subsequently, the carbonyl group reforms, and the leaving group, which is a carboxylate in this case, is eliminated. masterorganicchemistry.com The stability of the leaving group is a crucial factor in determining the feasibility of the reaction. khanacademy.org
The anhydride structure makes it more reactive than a corresponding ester but less reactive than an acid chloride towards nucleophilic attack. The two benzoyl groups withdraw electron density, enhancing the electrophilicity of the carbonyl carbons. The anhydride ring introduces some strain, which is released upon ring-opening, providing a thermodynamic driving force for the reaction.
Common nucleophiles that react with this compound include alcohols and amines. The reaction with a racemic alcohol or amine leads to the formation of two diastereomeric esters or amides, respectively. The difference in the physical properties of these diastereomers, such as solubility, allows for their separation, which is the basis of chiral resolution. pw.edu.pl
Role of Catalysts in Reaction Stereoselectivity and Rate
Catalysts can significantly influence the rate and stereoselectivity of reactions involving this compound. Both Lewis acids and bases can be employed to modulate its reactivity.
Lewis acid catalysts are frequently used to enhance the electrophilicity of carbonyl compounds in various reactions, including Diels-Alder reactions. mdpi.comnih.gov In the context of reactions with this compound, a Lewis acid can coordinate to one of the carbonyl oxygens. This coordination further polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.
The acceleration of the reaction rate by a Lewis acid is attributed to the lowering of the activation energy of the nucleophilic addition step. mdpi.com Transition state analysis using computational methods, such as density functional theory (DFT), can provide detailed insights into the geometry and energy of the transition state. nih.gov These studies have shown that Lewis acids can stabilize the transition state, thereby accelerating the reaction. mdpi.comnih.gov
For instance, in the synthesis of dibenzoyl-L-tartaric anhydride from L-tartaric acid and benzoyl chloride, catalysts like copper sulfate (B86663) or ferrous sulfate are sometimes used. chemicalbook.comgoogle.com While the precise role of these catalysts in this specific synthesis is not extensively detailed in the provided context, Lewis acidic metal salts are known to activate acyl chlorides towards nucleophilic attack. In a related context, the use of ferric chloride has been documented in the production of dibenzoyltartaric anhydride. google.com
The stereochemical outcome of reactions involving this compound is central to its application in chiral resolution. The formation of diastereomeric products arises from the interaction between the chiral anhydride and the racemic nucleophile. The coordination of the reactants in the transition state determines which diastereomer is formed preferentially.
Dibenzoyl-L-tartaric acid, the hydrolysis product of the anhydride, is known to be used as a ligand to synthesize chiral transition metal complexes. sigmaaldrich.comsigmaaldrich.com These complexes have potential applications in asymmetric catalysis. The coordination of the tartaric acid derivative to a metal center creates a chiral environment that can influence the stereochemical course of a catalyzed reaction.
While the provided information does not explicitly detail the coordination chemistry of this compound itself in diastereoselective reactions, the principles derived from its acid form are relevant. The spatial arrangement of the benzoyl groups and the tartrate backbone in the anhydride creates a specific chiral pocket. When a nucleophile approaches, steric and electronic interactions between the nucleophile and the anhydride will favor the formation of one diastereomeric transition state over the other, leading to diastereoselectivity.
Applications of + Dibenzoyl L Tartaric Anhydride in Chiral Resolution
Diastereomeric Salt Formation and Crystallization-Based Resolution
The classical approach to chiral resolution involves the formation of diastereomeric salts. This method is particularly effective for racemic compounds that contain a basic functional group, such as amines, which can react with the acidic resolving agent. (+)-Dibenzoyl-L-tartaric acid, often generated in situ from its anhydride (B1165640), serves as an acidic partner in this process. chemicalbook.com The resulting diastereomeric salts exhibit different solubilities, allowing for the selective crystallization of one diastereomer, thereby achieving separation. libretexts.org
Resolution of Racemic Amines
The resolution of racemic amines through diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid (or its anhydride) is a widely employed strategy. acs.org The basic nitrogen atom of the amine reacts with the carboxylic acid groups of the resolving agent to form a pair of diastereomeric salts. libretexts.orgrsc.org Due to their differential solubility in various solvents, one salt preferentially crystallizes, enabling its separation from the more soluble diastereomer by filtration. rsc.org
A notable example is the resolution of praziquanamine, an intermediate in the synthesis of the anthelmintic drug Praziquantel. semanticscholar.org Using (-)-dibenzoyl-L-tartaric acid, the (R)-praziquanamine was isolated with an 80% enantiomeric excess (ee) without recrystallization, which increased to 97% ee after a single recrystallization. semanticscholar.org This highlights the efficiency of this method in producing enantiomerically enriched amines. The choice of solvent and the stoichiometry of the resolving agent can significantly influence the outcome of the resolution. nih.govgoogle.com For instance, in the resolution of the racemic amine intermediate for Apremilast (B1683926), it was found that using 0.5 to 0.65 molar equivalents of the tartaric acid derivative was sufficient to achieve high yield and isomeric purity, offering significant economic advantages for industrial-scale production. google.com
Resolution of Racemic Alcohols
While salt formation is typically associated with acids and bases, (+)-dibenzoyl-L-tartaric acid can also be used to resolve racemic alcohols. chemicalbook.com This is achieved through the formation of diastereomeric complexes or esters. O,O′-Dibenzoyl-(2R,3R)-tartaric acid has been shown to form solid molecular complexes with chiral alcohols. The enantioselectivity of this complex formation allows for the separation of alcohol enantiomers. rsc.orgresearchgate.net
The process often involves mixing the racemic alcohol with the resolving agent, which selectively forms a complex with one of the enantiomers. This diastereomeric complex can then be separated by crystallization. For example, O,O′-dibenzoyl-(2R,3R)-tartaric acid has been successfully used to resolve racemic menthol. rsc.org The efficiency of the resolution can be dependent on factors such as the solvent used and the spatial arrangement of the alcohol. researchgate.net
Resolution of α-Hydroxyphosphonates and Phosphonic Analogues
The chiral resolution of α-hydroxyphosphonates and their phosphonic analogues is of significant interest due to their potential applications in medicinal chemistry. acs.org (+)-Dibenzoyl-L-tartaric anhydride has proven to be an effective resolving agent for this class of compounds. acs.org The resolution is typically achieved by reacting the racemic α-hydroxyphosphonate with the anhydride to form a mixture of diastereomeric esters. acs.org These esters can then be separated using techniques like column chromatography. acs.org
A study demonstrated the kinetic resolution of racemic diethyl 1-hydroxy-1-phenylmethylphosphonate using this compound in the presence of a bismuth triflate catalyst. acs.org This reaction preferentially acylated the (R)-enantiomer, leading to a mixture of diastereomeric esters that could be separated. acs.org The unreacted (S)-enantiomer was also obtained in an enantioenriched form. acs.org The structure of the major diastereomer was confirmed by X-ray crystallographic analysis. acs.org
Resolution of Chiral Nitrones
The application of this compound extends to the resolution of chiral nitrones. While specific examples in the provided search results are limited, the underlying principle of forming separable diastereomers remains the same. The anhydride would react with a suitable functional group on the chiral nitrone, such as a hydroxyl or amino group, to create a mixture of diastereomeric derivatives. These derivatives, having distinct physical properties, could then be separated by crystallization or chromatography.
Derivatization for Enhanced Chiral Separability in Analytical Contexts
In analytical chemistry, particularly in chromatography, it is often necessary to derivatize enantiomers to enhance their separation and detection. researchgate.net this compound can be used as a chiral derivatizing agent for this purpose. The reaction of the anhydride with the enantiomers of an analyte produces a pair of diastereomers. These diastereomers can then be separated on a standard achiral chromatographic column because they have different physical and chemical properties. researchgate.netnih.gov
Formation of Diastereomeric Esters
A common derivatization strategy involves the formation of diastereomeric esters from racemic alcohols or other compounds containing a hydroxyl group. chemicalbook.comnih.govnih.gov The reaction with this compound converts the enantiomers into diastereomeric half-esters. acs.org These esters are often more amenable to chromatographic separation than the original enantiomers.
For instance, the enantiomers of vigabatrin (B1682217), an antiepileptic drug, were successfully separated after derivatization with diacetyl-L-tartaric anhydride, a related compound. nih.gov The resulting diastereomeric monoester derivatives were readily resolved using reversed-phase chromatography. nih.gov This approach allows for the quantification of individual enantiomers in biological samples. nih.gov Similarly, the enantiomeric purity of L-α-glycerophosphocholine has been determined by forming diastereomeric boronate esters with a chiral boronic acid, a strategy that could conceptually be adapted using tartaric acid derivatives. researchgate.net
Formation of Diastereomeric Amides
A widely employed strategy for the resolution of racemic amines involves their reaction with this compound to form a mixture of diastereomeric amides. These diastereomers, possessing different physical properties such as solubility and chromatographic retention, can then be separated by conventional techniques like fractional crystallization or column chromatography.
The reaction of this compound with a racemic amine opens the anhydride ring, leading to the formation of two diastereomeric monoamides. This method has been successfully applied in the resolution of various amines. For instance, a notable application is in the resolution of (±)-diethyl pyrrolidine-2-phosphonate, where the formation of diastereomeric amides with this compound facilitates the separation of the (R)- and (S)-enantiomers. acs.org
The efficiency of the separation of these diastereomeric amides is often high, allowing for the isolation of enantiomerically pure or enriched amines after the subsequent hydrolysis of the separated diastereomers to cleave the chiral auxiliary.
Table 1: Resolution of (±)-diethyl pyrrolidine-2-phosphonate via Diastereomeric Amide Formation
| Reactant | Chiral Resolving Agent | Products | Separation Method |
| (±)-diethyl pyrrolidine-2-phosphonate | This compound | Diastereomeric amides | Column Chromatography |
Kinetic Resolution Strategies Employing this compound
Kinetic resolution is a powerful technique for separating enantiomers based on the differential rates of reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. This compound serves as an effective chiral acylating agent in the kinetic resolution of racemic secondary alcohols.
In this approach, the anhydride reacts preferentially with one enantiomer of the alcohol, leading to the formation of a diastereomeric ester, while the less reactive enantiomer remains largely unreacted. This difference in reaction rates allows for the separation of the enantioenriched unreacted alcohol from the diastereomeric ester. The selectivity of this process can be significantly influenced by the catalyst used. For example, in the presence of a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative, the enantioselectivity of the acylation of secondary alcohols with this compound can be substantially enhanced. nih.gov
A study on the kinetic resolution of racemic diethyl 1-hydroxy-1-phenylmethylphosphonate with this compound found that the presence of bismuth triflate as a catalyst favored the acylation of the R-enantiomer. acs.org This resulted in the formation of a diastereomerically pure ester and an enantioenriched (S)-alcohol. acs.org The diastereomeric ratio of the resulting esters was found to be dependent on the reaction conditions, including the presence and type of catalyst. acs.org
Table 2: Catalyst Screening for the Kinetic Resolution of rac-diethyl 1-hydroxy-1-phenylmethylphosphonate with this compound
| Entry | Catalyst (mol %) | Time (h) | Yield (%) | Diastereomeric Ratio (2:3) |
| 1 | None | 24 | No reaction | - |
| 2 | DMAP (10) | 24 | 36 | 50:50 |
| 3 | Bi(OTf)₃ (15) | 24 | 93 | 86:14 |
Data sourced from a study on the Bi(OTf)₃-catalyzed stereoselective esterification of α-hydroxyphosphonates. acs.org
The size of the substituents on the secondary alcohol can also play a crucial role in the efficiency of the kinetic resolution. Studies have shown that increasing the steric bulk of the aromatic side chain on the alcohol can lead to a significant acceleration in the reaction rate for one enantiomer, thereby improving the enantioselectivity of the resolution. nih.gov
Dynamic Chiral Salt Formation in Asymmetric Photoreactions
While the direct use of this compound in dynamic chiral salt formation for photoreactions is less commonly documented than its corresponding diacid, the principles are noteworthy. Recent advancements have highlighted the use of dibenzoyl-L-tartaric acid in asymmetric photoreactions for deracemization, which involves dynamic salt formation. chemicalbook.com In such processes, a racemic compound forms diastereomeric salts with a chiral resolving agent. Under conditions that allow for the racemization of the substrate, one diastereomer can preferentially crystallize or react, leading to a high yield of a single enantiomer.
The concept extends to the potential for in-situ generation of the chiral diacid from the anhydride for these applications. The ability of dibenzoyltartaric acid to form crystalline salts with racemic compounds is a key aspect of this strategy. mdpi.comnih.gov This dynamic process allows for the conversion of a racemate into a single enantiomer, overcoming the 50% theoretical yield limit of classical resolution. mdpi.com The selection of the enantiopure dibenzoyltartaric acid derivative can control the chirality of the final product. mdpi.com
It has been demonstrated that the axial chirality generated through dynamic salt formation can be retained for a significant period even after the removal of the chiral auxiliary. mdpi.com This highlights the robustness of the induced chirality.
Applications of + Dibenzoyl L Tartaric Anhydride in Asymmetric Synthesis
Utilization as a Chiral Reagent and Auxiliary
(+)-Dibenzoyl-L-tartaric anhydride (B1165640) serves as an effective chiral reagent for the resolution of racemic compounds, particularly amines and alcohols. pw.edu.pl In this role, it reacts with a racemic substrate to form a pair of diastereomeric amides or esters. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure target compound and recovers the chiral auxiliary.
While the broader family of tartaric acid derivatives are well-recognized for their use as chiral auxiliaries, (+)-dibenzoyl-L-tartaric anhydride's most prominent application is as a direct resolving agent. acs.orgwikipedia.org A notable example is its successful use in the resolution of racemic diphenyl 1-aminoalkanephosphonates. researchgate.net This process provides access to optically active phosphonic analogues of common amino acids like alanine, valine, and phenylalanine, demonstrating the anhydride's efficacy in resolving amino-group-containing compounds. researchgate.net
The anhydride's function in these resolutions is to temporarily impart its own chirality to the racemic substrate, enabling the separation of the resulting non-identical diastereomeric pair. This temporary incorporation to control a stereochemical outcome is the defining characteristic of a chiral auxiliary. wikipedia.org
Ligand Design for Asymmetric Catalysis
In the realm of asymmetric catalysis, this compound is generally not employed directly as a chiral ligand for metal complexes. Its primary and critical role is that of a stable, key precursor to O,O′-Dibenzoyl-L-tartaric acid. acs.orgchemicalbook.comresearchgate.net The anhydride is efficiently hydrolyzed under controlled conditions to produce the corresponding diacid with high purity. chemicalbook.comresearchgate.net
This resulting diacid, O,O′-Dibenzoyl-L-tartaric acid, is then widely used as a chiral ligand. It coordinates with various transition metals to form chiral complexes that can catalyze a range of asymmetric reactions, effectively transferring stereochemical information to a prochiral substrate. pw.edu.pl Therefore, the anhydride's contribution to ligand design is indirect but indispensable, providing a reliable synthetic route to one of the most common and effective chiral ligands used in asymmetric synthesis.
Stereoselective Esterification and Acylation Reactions
The application of this compound as a resolving agent is fundamentally based on its participation in stereoselective acylation and esterification reactions. When reacting with a racemic mixture of alcohols or amines, the anhydride acylates one enantiomer at a different rate than the other, a process known as kinetic resolution.
This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a diastereomeric ester or amide) from the slower-reacting, unreacted enantiomer. The efficiency of this separation is described by the selectivity factor (s). Research into the kinetic resolution of secondary alcohols catalyzed by chiral pyridine (B92270) derivatives, using anhydrides as acylating agents, has shown that this selectivity is highly dependent on the structure of the substrate. nih.gov
For example, in a model system, the enantioselectivity of the acylation reaction was observed to increase significantly with the size of the aromatic side chain on the alcohol substrate. nih.gov
Table 1: Influence of Substrate Structure on Enantioselectivity in Kinetic Resolution nih.gov Data represents a model system for the acylation of secondary alcohols catalyzed by a specific chiral DMAP derivative, illustrating the principle of size-accelerated kinetic resolution.
| Alcohol Substrate | Aromatic Group | Enantioselectivity (s-factor) |
|---|---|---|
| 1-phenylethanol | Phenyl | 7 |
| 1-(1-naphthyl)ethanol | Naphthyl | 19 |
| 1-(9-anthracenyl)ethanol | Anthracenyl | 31 |
| 1-(2-pyrenyl)ethanol | Pyrenyl | 66 |
Furthermore, the anhydride has been demonstrated as a highly effective agent for the resolution of racemic diphenyl 1-aminoalkanephosphonates through the formation of separable diastereomeric amides, a clear application of stereoselective acylation. researchgate.net
Role in the Synthesis of Optically Active Precursors
The ultimate goal of using this compound in the previously described applications is the generation of enantiomerically pure compounds that serve as optically active precursors for more complex molecules, such as pharmaceuticals and fine chemicals. tcichemicals.comnih.gov
Its role in this capacity is twofold:
Precursor to other Chiral Reagents: It is the immediate and most common synthetic precursor for O,O′-Dibenzoyl-L-tartaric acid, a resolving agent of immense industrial importance. acs.orgresearchgate.net The synthesis involves the benzoylation and dehydration of L-tartaric acid to form the stable anhydride, which is then hydrolyzed to the final diacid product. acs.org
Precursor via Resolution: Through its use in stereoselective acylation and kinetic resolution, the anhydride directly facilitates the synthesis of a variety of valuable chiral building blocks. acs.org
Table 2: Examples of Optically Active Precursors Synthesized Using this compound
| Class of Precursor | Specific Examples | Method | Reference |
|---|---|---|---|
| Optically Active Phosphonic Amino Acid Analogues | Phosphonic analogues of Alanine, Valine, Leucine, Phenylalanine, Phenylglycine | Resolution of racemic diphenyl 1-aminoalkanephosphonates | researchgate.net |
| Enantiomerically Enriched Secondary Alcohols | 1-phenylethanol, 1-(1-naphthyl)ethanol, etc. | Kinetic resolution | nih.gov |
| Enantiomerically Enriched Esters | Esters of the corresponding secondary alcohols | Kinetic resolution | nih.gov |
By providing these pathways to enantiopure compounds, this compound solidifies its position as a cornerstone reagent in the practical application of asymmetric synthesis.
Spectroscopic and Crystallographic Research on + Dibenzoyl L Tartaric Anhydride and Its Derivatives
X-ray Crystallographic Analysis of Diastereomeric Products and Intermediates
X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. By reacting a racemic mixture with an enantiomerically pure resolving agent like (-)-dibenzoyl-L-tartaric acid (L-DBTA), diastereomeric salts are formed. These salts possess different physical properties, including crystal packing and solubility, which allows for their separation. Subsequent crystallographic analysis of a single crystal provides unequivocal proof of the three-dimensional arrangement of atoms, thereby establishing the stereochemistry of the original enantiomer.
Research has shown that the formation of a stable, well-ordered crystal lattice is key to successful chiral resolution. For instance, in the resolution of praziquanamine (PQA), (-)-dibenzoyl-L-tartaric acid (L-DBTA) was found to selectively crystallize with the (R)-PQA enantiomer. digitellinc.com X-ray diffraction analysis of the resulting (R)-PQA•L-DBTA salt revealed a tightly packed, orderly crystal structure. digitellinc.com In contrast, the (S)-PQA enantiomer did not form a stable crystal with L-DBTA under the same conditions, which explains the high selectivity of the resolution process. digitellinc.com This selective cocrystallization is a powerful technique for purifying single enantiomers from racemic mixtures. digitellinc.com
Similarly, O,O′-dibenzoyl-(2R,3R)-tartaric acid has been successfully used to resolve racemic alcohols through the formation of diastereomeric complexes. rsc.org The crystal structure of the complex formed between the resolving agent and (–)-(1R,2S,5R)-menthol was determined, showcasing the specific hydrogen-bonding interactions that govern the enantioselective recognition. rsc.org Further studies have confirmed that for many chiral alcohols, this supramolecular compound formation is highly enantioselective, with discrimination occurring during the crystallization step. researchgate.net The architecture of the crystal lattice is therefore essential for the efficiency of the resolution. researchgate.net
The analysis of these crystal structures often involves examining intermolecular forces. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal, such as the O–H···O hydrogen bonds that are often dominant in the stabilization of these diastereomeric salts. mdpi.comresearchgate.net
| Racemic Compound | Resolving Agent | Selective Diastereomer Formed | Key Crystallographic Finding | Reference |
|---|---|---|---|---|
| Praziquanamine (PQA) | (-)-Dibenzoyl-L-tartaric acid (L-DBTA) | (R)-PQA•L-DBTA | Forms a tightly packed, orderly crystal, while the (S)-PQA salt does not readily crystallize. | digitellinc.com |
| Menthol | O,O′-Dibenzoyl-(2R,3R)-tartaric acid | (–)-(1R,2S,5R)-menthol•DBTA | Structure determined, revealing key hydrogen-bonding interactions for enantioselective complexation. | rsc.org |
| 4-cyano-1-aminoindane | Di-p-toluoyl-L-tartaric acid | (S)-aminoindane•L-acid salt | Crystal structure revealed a diastereomeric salt with a non-stoichiometric ratio of enantiomers (87/13 S/R). | rsc.org |
| Anisodamine precursors | (+)-Dibenzoyltartaric acid | Epimeric salts | Separation achieved by fractional crystallization of the diastereomeric salts from absolute alcohol. | nih.gov |
Advanced NMR Spectroscopy for Stereochemical Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying chiral molecules in solution. While standard ¹H or ¹³C NMR spectra of an enantiomeric pair are identical, the formation of diastereomers by reaction with a chiral derivatizing agent like (+)-dibenzoyl-L-tartaric anhydride (B1165640) leads to distinct NMR signals for each stereoisomer.
Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the stereochemistry of these diastereomeric products. NOESY experiments detect through-space interactions between protons that are in close proximity. In a study involving the recognition of (-)-dibenzoyl-L-tartaric acid by a chiral diamine, 2D NOESY spectra were crucial in confirming the binding mechanism. semanticscholar.org Intermolecular NOE signals were observed between the protons of the tartaric acid derivative and the amino groups of the diamine, indicating their close spatial arrangement and confirming that the acid-base interaction was central to the recognition process. semanticscholar.org
NMR is also used for determining the diastereomeric excess (d.e.) and, by extension, the enantiomeric excess (e.e.) of a sample. nih.gov Techniques like quantitative NMR (qNMR) can be applied to the ¹H NMR spectrum of a diastereomeric mixture to accurately calculate the ratio of the stereoisomers. nih.gov In some cases, phenomena like Self-Induced Diastereomeric Anisochrony (SIDA) can be observed, where enantiomerically enriched mixtures form diastereomeric aggregates in solution, leading to split signals even without a derivatizing agent. mdpi.com
Furthermore, NMR titration experiments, where the spectrum is monitored upon incremental addition of one component to another, provide insight into the binding affinity and stoichiometry of the interaction. semanticscholar.orgresearchgate.net For example, ¹H NMR titrations of (-)-dibenzoyl-L-tartaric acid with a chiral sensor showed progressive shifts in proton signals, confirming a 1:1 binding stoichiometry. researchgate.net This makes NMR a valuable technique for monitoring the progress of a chiral resolution in real-time.
| NMR Technique | System Studied | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| 2D NOESY | (-)-Dibenzoyl-L-tartaric acid + Chiral Diamine | Elucidate recognition mechanism | Observed intermolecular NOE signals between acid and amine protons, confirming close spatial proximity and interaction sites. | semanticscholar.org |
| ¹H NMR Titration | (-)-Dibenzoyl-L-tartaric acid + Chiral Diamine | Investigate binding stoichiometry | Confirmed a 1:1 molar ratio for the acid-base interaction. | researchgate.net |
| 2D EXSY / qNMR | Diastereomeric β-lactams | Determine diastereomeric excess (d.e.) | Provided qualitative confirmation of separation and allowed for accurate and precise calculation of d.e. | nih.gov |
| ¹H and 2D NOESY | Synthetic diastereomers | Assign absolute configuration | Used in combination with molecular modeling to assign the configuration of a new chiral center. | researchgate.net |
Chromatographic Techniques for Stereoisomer Analysis
Chromatography is a cornerstone of chiral analysis, providing methods for both the analytical quantification and preparative isolation of stereoisomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This is most effectively achieved by using a chiral stationary phase (CSP). mdpi.com CSPs create a chiral environment within the column, causing enantiomers to interact differently with the stationary phase, which leads to different retention times and thus, separation.
A wide variety of CSPs have been developed, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most common and versatile. mdpi.comresearchgate.net These CSPs can resolve a broad range of racemic compounds. The choice of mobile phase, which can be either normal-phase (e.g., hydrocarbon/alcohol mixtures) or reversed-phase (e.g., aqueous buffers), is critical for achieving optimal separation. digitellinc.com An important advantage of some CSP systems is the ability to invert the elution order by simply using a CSP with the opposite absolute configuration, which is highly beneficial for the accurate analysis of trace enantiomeric impurities. digitellinc.com
Alternatively, a racemic mixture can be derivatized with a chiral agent like (+)-dibenzoyl-L-tartaric anhydride to form diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. semanticscholar.org This indirect approach is widely used when a suitable CSP is not available or for specific applications like bioanalysis.
| Analyte Type | Column Type | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Reference |
|---|---|---|---|---|---|
| Enantiomers | Chiral | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Methanol, Ethanol, or Acetonitrile (Polar Organic Mode) | Differential interaction of enantiomers with the Chiral Stationary Phase. | researchgate.net |
| Enantiomers | Chiral | Pirkle-type (e.g., Phenylglycine) | Hexane/Isopropanol (Normal Phase) | π-π interactions, hydrogen bonding, and steric effects between analyte and CSP. | digitellinc.com |
| Diastereomers (from chiral derivatization) | Achiral | Reversed-Phase C18 | Ammonium (B1175870) formate (B1220265) buffer / Methanol | Separation of diastereomers based on their different physicochemical properties on a standard column. | semanticscholar.org |
Capillary Electrophoresis (CE) for Chiral Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample volume, making it well-suited for the analysis of precious or low-concentration samples. researchgate.net In chiral CE, a chiral selector is added to the background electrolyte (BGE). Enantiomers form transient diastereomeric complexes with the selector, and these complexes have different electrophoretic mobilities, enabling their separation.
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and broad applicability. nih.gov For instance, the enantiomers of the drug apremilast (B1683926) were separated using succinyl-β-cyclodextrin as the chiral selector. The technique is also effective for resolving acidic compounds. The direct chiral resolution of DL-tartaric acid itself has been achieved using (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion in the BGE, demonstrating the principle of ion-pair electrophoresis. nih.gov CE offers high efficiency and speed, and its versatility makes it a powerful alternative or complement to HPLC for chiral analysis. researchgate.net
Mass Spectrometry Applications in Chiral Analysis
Mass spectrometry (MS) is a powerful detection technique known for its high sensitivity and selectivity. While standard MS cannot distinguish between enantiomers as they have the same mass-to-charge ratio, it can be coupled with a chiral separation method like HPLC or CE. More powerfully, MS can be used to analyze diastereomers.
The most common approach involves the chiral derivatization of the analyte. For example, the enantiomers of the drug vigabatrin (B1682217) were successfully determined by derivatizing the racemic mixture with diacetyl-L-tartaric anhydride. semanticscholar.org The resulting diastereomeric derivatives were then separated using ultra-high performance liquid chromatography (UHPLC) and detected with high-resolution mass spectrometry (Quadrupole-Time-of-Flight, Q-TOF-MS). semanticscholar.org This method was validated for specificity, linearity, and precision and successfully applied to determine the levels of vigabatrin enantiomers in mouse serum. semanticscholar.org
Another advanced MS-based approach is the kinetic method. This technique can achieve chiral quantification without prior separation. For instance, the isomers in a ternary mixture of D-, L-, and meso-tartaric acids were quantified by forming metal complexes in-situ within an electrospray ionization tandem mass spectrometer. researchgate.net The different dissociation kinetics of the diastereomeric complexes were then measured to accurately determine the composition of the mixture. researchgate.net
| Method | Analyte | Derivatizing Agent / Complexing Agent | Instrumentation | Key Finding | Reference |
|---|---|---|---|---|---|
| Chiral Derivatization + UPLC-Q-TOF-MS | Vigabatrin enantiomers | Diacetyl-L-tartaric anhydride | UHPLC coupled to Q-TOF Mass Spectrometer | A sensitive and validated method for quantifying enantiomers in a biological matrix (mouse serum). | semanticscholar.org |
| Kinetic Method via ESI-MS/MS | D-, L-, and meso-Tartaric acid | Metal ion (in-situ complexation) | Electrospray Ionization Tandem Mass Spectrometer | Accurate quantification of a ternary mixture of stereoisomers without chromatographic separation. | researchgate.net |
Computational and Theoretical Studies of + Dibenzoyl L Tartaric Anhydride
Molecular Modeling of Chiral Recognition Processes and Diastereomer Interactions
Molecular modeling has been instrumental in elucidating the mechanisms by which derivatives of tartaric acid, including (+)-dibenzoyl-L-tartaric acid, achieve chiral recognition. Although direct modeling studies on the anhydride (B1165640) are less common, the principles derived from its corresponding acid are highly relevant.
A notable study investigated the chiral recognition of D-(-)- and L-(+)-dibenzoyl tartaric acid (DBTA) by a synthetic receptor featuring a R-(-)-binaphthyl spacer and two acylaminopyridine groups. Molecular modeling suggested that the receptor was well-suited to bind dicarboxylates in a trans conformation. Experimental ¹H NMR data confirmed that the binding geometries for the two enantiomers of DBTA were distinctly different.
In the case of the complex between the R-(-)-receptor and D-(-)-DBTA, a significant downfield shift of the amide-NH resonance indicated the formation of a strong tetrahydrogen bonded complex. Furthermore, upfield shifts in the benzoyl proton resonances of DBTA suggested that the benzoyl groups were oriented towards and influenced by the magnetic field of the binaphthyl rings of the receptor, indicative of π-stacking interactions. An observed intermolecular Nuclear Overhauser Effect (NOE) between a benzoyl proton and a naphthalene (B1677914) proton further supported this geometry.
Conversely, the complex with L-(+)-DBTA, while also showing evidence of hydrogen bonding, exhibited a very different structural arrangement. This differentiation in binding modes at the molecular level is the basis for chiral recognition, allowing for the separation of enantiomers. The ability to form diastereomeric complexes with varying stabilities and physical properties is fundamental to the role of dibenzoyltartaric acid derivatives as chiral resolving agents.
Another study employed electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry to probe the chiral recognition of di-o-benzoyl-tartaric acid dibutyl ester in the gas phase, using L-tryptophan as a chiral reference. This work highlighted the formation of multimeric complexes, including protonated dimers and metal-bound tetramers (with Cu(II) and Zn(II)), which exhibited distinct chiral recognition capabilities. The type of binding ion was found to play a crucial role in the dissociation pathways and the degree of chiral discrimination.
Table 1: Key Findings from Molecular Modeling and Chiral Recognition Studies
| Study Focus | Key Findings | Significance |
| Synthetic Receptor Binding to DBTA | Different binding geometries for D-(-) and L-(+)-DBTA enantiomers, involving hydrogen bonding and π-stacking. | Explains the mechanism of chiral recognition at a molecular level. |
| Gas-Phase Chiral Recognition | Formation of multimeric complexes with metal ions enhances chiral recognition of a DBTA derivative. | Demonstrates the influence of metal coordination on chiral discrimination. |
Quantum Chemical Calculations of Reaction Transition States
While specific quantum chemical calculations detailing the reaction transition states for the formation of (+)-dibenzoyl-L-tartaric anhydride are not extensively reported in the available literature, the synthesis mechanism is generally understood to proceed via established organic reactions. The primary route to the anhydride involves the acylation of L-tartaric acid with benzoyl chloride, followed by dehydration.
The acylation step is a nucleophilic acyl substitution. The hydroxyl groups of tartaric acid act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction can be catalyzed by a Lewis acid, such as copper sulfate (B86663), which polarizes the carbonyl group of the benzoyl chloride, making it more susceptible to nucleophilic attack. fishersci.com
The subsequent step is an intramolecular dehydration of the formed O,O'-dibenzoyl-L-tartaric acid to yield the cyclic anhydride. This can be achieved using dehydrating agents like thionyl chloride or acetic anhydride. pw.edu.pl Alternatively, the direct reaction of tartaric acid with an excess of benzoyl chloride at elevated temperatures can lead to the formation of the anhydride, where the excess acyl chloride may also act as a dehydrating agent. pw.edu.pl
A patent describes a process for producing dibenzoyltartaric anhydride by reacting tartaric acid with benzoyl chloride and benzotrichloride. During this benzoylation reaction, hydrogen chloride gas is produced as a by-product. The reaction temperature is maintained below 150 °C to prevent thermal decomposition of the starting material or the product. google.com
Quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable for precisely modeling these reaction pathways. Such calculations could:
Determine the energy profiles of the acylation and dehydration steps.
Characterize the structures of the transition states, providing insight into the bond-forming and bond-breaking processes.
Explain the role of catalysts in lowering the activation energy barriers.
Investigate the potential for side reactions and by-product formation.
Although detailed computational studies on these specific transition states are not readily found, the principles of nucleophilic acyl substitution and acid-catalyzed dehydration are well-established through both experimental and theoretical work on related systems.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The conformation of this compound and its interactions in the solid state are crucial for understanding its physical properties and its role in chiral recognition.
A detailed crystallographic and theoretical study on the related monobenzoyltartaric acid and its anhydride provided significant insights into the forces governing their structures. researchgate.net In the monobenzoyl tartaric anhydride, the five-membered anhydride ring was found to adopt a twisted conformation with approximate C2 symmetry. researchgate.net
The crystal structure analysis, supported by Hirshfeld surface fingerprint plots, identified several key intermolecular interactions that stabilize the crystal lattice:
O-H···O Hydrogen Bonds: These are significant in the corresponding acid and play a role in the precursor's conformation. In the anhydride, while the carboxylic acid protons are absent, interactions with any residual water or co-crystallized solvent can occur.
Carbonyl-Carbonyl Interactions: The analysis revealed the presence of orthogonal carbonyl-carbonyl interactions, which contribute to the supramolecular assembly. researchgate.net
C-H···O Interactions: These weaker hydrogen bonds are also present, further linking the molecules into a two-dimensional structure. researchgate.net
C-H···π Interactions: These interactions involve the hydrogen atoms and the π-systems of the benzoyl groups, helping to connect the molecular layers into a three-dimensional network. researchgate.net
The conformation of the tartaric acid backbone is also a critical factor. Crystal structures of L-(+)-tartaric acid and its derivatives generally show a conformation where the carboxylic acid groups (or their ester derivatives) are in a trans relationship, and the hydroxyl or acyloxy groups are gauche to each other. This preferred conformation influences how the molecule presents its functional groups for intermolecular interactions.
In the context of chiral recognition, as discussed previously, both hydrogen bonding and π-stacking are vital. The benzoyl groups of the molecule provide the aromatic rings necessary for π-π or C-H···π interactions with an analyte or a chiral selector, while the carbonyl oxygen atoms act as hydrogen bond acceptors. The rigid, chiral scaffold of the tartaric anhydride backbone holds these interacting groups in a well-defined spatial arrangement, which is the key to its effectiveness in discriminating between enantiomers.
Table 2: Intermolecular Interactions in Dibenzoyltartaric Acid Derivatives
| Interaction Type | Description | Role in Structure/Function |
| Hydrogen Bonding | Primarily O-H···O in the acid precursor; carbonyl groups act as acceptors. | Key for diastereomeric salt formation and chiral recognition. |
| π-Stacking | Interactions between the aromatic benzoyl rings. | Contributes to the stability of diastereomeric complexes. |
| Carbonyl-Carbonyl | Interactions between the electrophilic carbon and nucleophilic oxygen of carbonyl groups. | Stabilizes the crystal packing in the solid state. researchgate.net |
| C-H···π Interactions | Weak interactions between C-H bonds and the aromatic rings. | Contributes to the overall 3D supramolecular structure. researchgate.net |
Emerging Research Frontiers and Future Perspectives in + Dibenzoyl L Tartaric Anhydride Chemistry
Integration in Flow Chemistry Methodologies
The shift towards continuous manufacturing processes in the chemical and pharmaceutical industries has spurred interest in the adaptation of key chemical transformations to flow chemistry platforms. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for process automation and control.
Recent studies have begun to explore the synthesis of O,O'-dibenzoyltartaric anhydride (B1165640) within continuous reactors. A kinetic study has demonstrated that the synthesis of dibenzoyl-L-tartaric anhydride follows pseudo-first-order kinetics. acs.org This kinetic data is crucial as it provides the foundation for the rational design and optimization of continuous flow reactors for its production. acs.org The ability to produce the anhydride in a continuous manner opens the door for its direct integration into multi-step flow syntheses, potentially streamlining the production of chiral compounds by eliminating the need for isolation and purification of intermediates.
A continuous method for the production of dibenzoyl-L-tartaric acid involves the hydrolysis of the corresponding diacyl tartaric anhydride. chemicalbook.com In this process, the anhydride is fed into a hydrolysis reactor with water at temperatures between 80-100°C for a short residence time of 2-25 minutes. chemicalbook.com This is followed by controlled cooling and crystallization steps to yield the final product. chemicalbook.com The development of such continuous processes for the anhydride's downstream conversion underscores the potential for fully integrated and efficient manufacturing sequences.
Development of Novel Derivatives and Functionalizations for Specific Applications
The inherent chirality and functionality of (+)-dibenzoyl-L-tartaric anhydride make it an attractive scaffold for the development of novel derivatives with tailored properties for specific applications. Research in this area is focused on modifying the core structure to enhance its performance as a resolving agent, create new chiral ligands for catalysis, or develop building blocks for complex molecule synthesis.
While direct derivatization of the anhydride is a less explored area, the broader family of tartaric acid derivatives showcases the potential. For instance, modifications of the benzoyl groups or the carboxylic acid functionalities (once the anhydride is opened) can significantly impact the solubility, crystallinity, and chiral recognition capabilities of the resulting resolving agents. The synthesis of various diacyltartaric acids, such as di-p-toluoyl-L-tartaric acid, demonstrates the principle of tuning the resolving agent's properties by altering the acyl groups. epo.org
The anhydride itself can be seen as a reactive intermediate. Its reaction with various nucleophiles can lead to a diverse range of mono- and di-substituted tartaric acid derivatives in a controlled manner. This approach could be utilized to synthesize libraries of chiral ligands for asymmetric catalysis, where the electronic and steric properties of the substituents can be systematically varied to optimize catalyst performance for a specific transformation.
Sustainable Process Development and Resolving Agent Recycling Strategies
The principles of green chemistry are increasingly influencing the design of chemical processes, with a strong emphasis on waste reduction, atom economy, and the use of recyclable reagents. In the context of chiral resolutions, the recovery and recycling of the resolving agent are paramount for developing economically viable and environmentally sustainable processes. epo.orgpharmtech.com
Furthermore, patents describe processes for recovering optically active diacyltartaric acids from the diastereomeric salts formed during resolution. epo.orgjustia.com These methods typically involve treating the salt with an acid or base to liberate the resolving agent, which can then be isolated and reused. epo.org For example, a diastereomer salt can be treated with a dilute sodium hydroxide (B78521) solution to extract the desired amine, leaving the sodium salt of the di-p-toluoyl-L-tartaric acid in the aqueous layer, from which it can be recovered. epo.org Another described method involves adding the diastereomer salt to a hydrochloric acid solution to precipitate the dibenzoyl-D-tartaric acid for recovery. epo.org The development of robust and high-yielding recycling protocols is crucial for the industrial application of these resolving agents. epo.org
Table 1: Examples of Sustainable Process Parameters for Dibenzoyltartaric Acid Synthesis
| Parameter | Process Detail | Reference |
| Catalyst | Copper sulfate (B86663) or ferrous sulfate | google.com |
| Solvent | Toluene (B28343) (recyclable) | chemicalbook.comchemicalbook.comgoogle.comgoogle.com |
| Hydrolysis | Use of water and toluene (recyclable) | chemicalbook.comchemicalbook.comgoogle.comgoogle.com |
| Yield | > 95% | google.comgoogle.com |
| Purity | High purity of the final product | google.comgoogle.com |
Exploration in New Asymmetric Transformations and Materials Science
The utility of this compound and its derivatives extends beyond classical resolution. Researchers are actively exploring their application in novel asymmetric transformations and in the field of materials science.
In asymmetric synthesis, chiral tartaric acid derivatives are used as ligands for transition metal catalysts. sigmaaldrich.cn These chiral complexes can catalyze a wide range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The anhydride, as a precursor to these ligands, plays a fundamental role in the development of new catalytic systems. Recent advancements have also seen the use of dibenzoyl-L-tartaric acid in asymmetric photoreactions for the deracemization of chiral compounds. chemicalbook.com This innovative approach highlights the evolving role of these compounds in modern stereochemistry. chemicalbook.com
In materials science, the rigid, chiral framework of tartaric acid derivatives makes them interesting building blocks for the construction of supramolecular assemblies and functional materials. The formation of crystalline diastereomeric salts, a cornerstone of chiral resolution, is itself a process of molecular recognition and self-assembly. chemicalbook.com Harnessing this property could lead to the development of new chiral porous materials, gels, or liquid crystals with applications in separations, sensing, and chiroptical devices. The ability to form well-defined crystalline structures, as evidenced by X-ray diffraction studies of diastereomeric salts, provides a basis for the rational design of such materials. nih.gov The exploration of how the anhydride and its derivatives can be incorporated into polymers or metal-organic frameworks is a promising avenue for future research.
Q & A
Q. What are the established synthetic routes for (+)-Dibenzoyl-L-tartaric anhydride, and how is its structural purity validated?
this compound is synthesized via acylation of L-tartaric acid using benzoyl chloride derivatives. A common method involves reacting L-tartaric acid with excess benzoyl chloride in a solvent like 1,2-dimethoxyethane under reflux conditions, followed by purification via recrystallization . Structural validation typically employs 1H NMR and 13C NMR to confirm esterification and anhydride formation. For example, the characteristic chemical shifts for the benzoyl groups and tartaric backbone are observed at δ 8.0–7.4 ppm (aromatic protons) and δ 5.0–4.5 ppm (tartaric methine protons), respectively . Purity is further confirmed by melting point analysis (e.g., 174°C) and chiral HPLC to verify enantiomeric excess .
Q. How is this compound utilized in chiral resolution and analytical chemistry?
This compound serves as a chiral derivatizing agent for enantiomeric separation. For instance, it reacts with racemic mixtures of α-hydroxy or α-amino acids to form diastereomers, which are resolved using achiral HPLC or capillary electrophoresis . In one protocol, derivatization with this compound followed by LC-MS/MS analysis enables quantification of D- and L-2-hydroxyglutarate in urine, critical for diagnosing metabolic disorders . The method achieves a detection limit of 20 pmol and interassay CV <6.2% .
Advanced Research Questions
Q. What experimental design considerations optimize the synthesis of this compound derivatives for high enantioselectivity?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DME) enhance reaction efficiency by stabilizing intermediates.
- Stoichiometry : A 2:1 molar ratio of benzoyl chloride to tartaric acid minimizes side products like mono-benzoylated intermediates .
- Temperature control : Reflux conditions (~100°C) balance reaction rate and decomposition risks. Advanced studies employ Design of Experiments (DoE) to model variables (e.g., temperature, solvent polarity) and predict optimal yields. For example, a two-variable DoE in eugenyl acetate synthesis (analogous to tartaric derivatization) identified a 1:3 molar ratio of eugenol to acetic anhydride and 50°C as optimal .
Q. How can contradictory data in chiral derivatization studies be resolved?
Discrepancies in enantiomeric ratios may arise from incomplete derivatization or kinetic resolution during analysis. To address this:
- Internal standards : Use isotopically labeled analogs (e.g., D5-2-hydroxyglutarate) to correct for recovery variations .
- Cross-validation : Compare results across techniques (e.g., LC-MS/MS vs. GC-MS) to identify systematic errors. For example, a study on 2-hydroxyglutarate showed <5% deviation between LC-MS/MS (using this compound) and GC-MS methods .
- Kinetic studies : Monitor derivatization over time to ensure equilibrium conditions and avoid preferential reaction with one enantiomer .
Q. What advanced characterization techniques elucidate the stereochemical stability of this compound under varying conditions?
- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for understanding solid-state stability .
- Dynamic NMR : Detects conformational changes in solution, such as ring-opening reactions in protic solvents.
- Circular Dichroism (CD) : Tracks optical activity changes during thermal or pH stress, revealing decomposition pathways. For example, CD spectra of tartaric derivatives show distinct Cotton effects at 220–250 nm, sensitive to stereochemical integrity .
Methodological Challenges and Solutions
Q. How do researchers address low yields in multi-step syntheses involving this compound?
Low yields often stem from competing hydrolysis of the anhydride ring. Mitigation strategies include:
- Anhydrous conditions : Use molecular sieves or dry solvents to suppress water ingress .
- Catalytic additives : Lewis acids (e.g., ZnCl2) accelerate acylation and reduce side reactions .
- Flow chemistry : Continuous-flow systems improve mixing and thermal control, enhancing reproducibility in scaled-up reactions .
Q. What computational tools support the design of this compound-based chiral selectors?
- Molecular docking : Predicts binding affinities between the anhydride and target analytes (e.g., amino acids). Software like AutoDock Vina simulates interactions to guide functional group modifications .
- DFT calculations : Models transition states of derivatization reactions to identify steric or electronic bottlenecks. For example, DFT studies on tartaric anhydride acylation revealed energy barriers at the esterification step, informing catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
